Methenolone was first synthesized in the 1960s and has been studied for its potential therapeutic effects. It is often administered through injections or oral tablets, with methenolone acetate being the more common oral form. Its use has been associated with various side effects, although it is considered to have a lower risk profile compared to other anabolic steroids.
Methenolone is classified as an anabolic androgenic steroid (AAS). It exhibits anabolic properties that promote muscle growth while possessing a relatively low androgenic activity, making it favorable for those seeking to enhance physical performance without significant masculinizing effects.
The synthesis of methenolone involves several chemical reactions starting from dihydrotestosterone or its derivatives. One notable method includes the following steps:
For instance, one patent describes a method involving acetic acid isotestosterone, which undergoes multiple reactions including dehydration and oxidation to yield methenolone .
The synthesis requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. The complexity of these reactions often necessitates advanced techniques such as chromatography for purification.
Methenolone has a molecular formula of C20H30O2 and a molecular weight of 302.46 g/mol. Its structure features a steroid backbone with specific modifications that enhance its anabolic properties.
The structural formula can be represented as follows:
Methenolone participates in various chemical reactions typical of steroids, including:
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties or reduced side effects.
Reactions involving methenolone often require specific catalysts and conditions to optimize yield and selectivity. For example, the oxidation process might utilize chromic acid or other oxidizing agents under controlled conditions to prevent over-oxidation .
Methenolone exerts its anabolic effects primarily by binding to androgen receptors in muscle tissues. This binding activates gene transcription pathways that promote protein synthesis and muscle hypertrophy.
Research indicates that methenolone's action leads to increased nitrogen retention in muscles, which is essential for muscle growth. Additionally, it may enhance red blood cell production, improving oxygen delivery during physical exertion.
Relevant data indicate that methenolone retains efficacy over extended periods when stored properly .
Methenolone has various applications in both clinical and sports settings:
The synthesis of methenolone (1-methyl-5α-androst-1-en-17β-ol-3-one) originated in the early 1960s as part of efforts to derivatize dihydrotestosterone (DHT) for enhanced anabolic efficacy. Initial routes used epi-testosterone or DHT as starting materials, involving Grignard reactions for 1-methyl group introduction and Oppenauer oxidation for 3-keto functionality [4] [10]. A pivotal advancement came with the development of a 1,2-dehydrogenation strategy using bromination/dehydrobromination at C1-C2, which improved yield efficiency from 52% to 78% in industrial settings [10]. By the 2000s, microbial biotransformation using Rhizopus stolonifer and Fusarium lini enabled regioselective hydroxylation at C6α, C7β, and C15β positions, allowing access to novel derivatives without complex protection/deprotection steps [3]. Modern routes employ catalytic hydrogenation for stereoselective reduction at C5 and solid-phase crystallization for chiral purity [4]. Key historical milestones include:
Table 1: Evolution of Key Synthetic Methods for Methenolone
Decade | Core Methodology | Yield Improvement |
---|---|---|
1960s | Grignard/Oppenauer oxidation | Baseline (52%) |
1980s | Bromination/dehydrobromination | +26% |
2000s | Microbial hydroxylation | Enables 7 novel derivatives |
2020s | Catalytic hydrogenation/crystallization | >90% chiral purity |
Esterification at C17β is critical for modulating methenolone’s pharmacokinetics. The heptanoate (enanthate) ester extends half-life to 10.5 days compared to acetate’s 3 days by altering lipophilicity and oil solubility [5] [9]. The prodrug design leverages:
Table 2: Impact of Ester Chain Length on Prodrug Properties
Ester | Chain Length | Partition Coefficient (log P) | Half-Life | Solubility in Arachis Oil |
---|---|---|---|---|
Acetate | C2 | 3.1 | 3 days | 80 mg/mL |
Enanthate | C7 | 5.4 | 10.5 days | 200 mg/mL |
Undecanoate | C11 | 7.8 | 16 days* | 150 mg/mL |
*Data for reference only; not used in methenolone products [9]
Chemical stability differs markedly between acetate and enanthate esters due to steric and crystalline factors:
Scale-up of methenolone synthesis faces hurdles in crystallization control and impurity profiling:
Hirshfeld surface analysis quantifies intermolecular interactions governing crystal packing: enanthate exhibits 58% H···H contacts vs. acetate’s 42%, explaining its lower energy lattice (−68.2 kJ/mol vs. −52.4 kJ/mol) and stability [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7